3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Overview
Description
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole is a heterocyclic aromatic organic compound . It is a member of the indazole family, which is a class of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This compound has been recognized as an important therapeutic target for treating various diseases .
Synthesis Analysis
The synthesis of this compound involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .
Molecular Structure Analysis
Indazole consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases. The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Chemical Reactions Analysis
The mechanism of the second step in the synthesis of this compound was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .
Scientific Research Applications
Anti-inflammatory Actions
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives have demonstrated significant anti-inflammatory properties. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited high anti-inflammatory activity, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being particularly effective (Nagakura et al., 1979).
Synthesis and Antioxidant Properties
These compounds can be efficiently synthesized using methods that favor the formation of the desired products with improved yields and shortened reaction times. For instance, microwave irradiation has been used to synthesize tetrahydroindazole derivatives with moderate antioxidant activities, as determined by DPPH and ABTS assays (Polo et al., 2016).
Antiproliferative Activity
Certain derivatives of this compound have shown potential antiproliferative activities against cancer cell lines. For instance, N1- and N2-benzyl-3-(3-substituted phenyl)indazole derivatives exhibited selective antiproliferative activities, particularly against breast cancer cells (郭瓊文, 2006).
Structural Studies
Structural analyses of fluorinated indazoles, including this compound derivatives, have been conducted to understand their supramolecular interactions. This includes examining how the replacement of a hydrogen atom with a fluorine atom affects the structure (Teichert et al., 2007).
Corrosion Inhibition
Derivatives of this compound, such as menthone derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to the development of eco-friendly corrosion inhibitors in industrial applications (Abdeslam et al., 2015).
Herbicidal Activity
Some this compound derivatives have shown potent herbicidal activity against annual weeds in paddy fields, demonstrating good selectivity for rice and low toxicity, making them valuable for agricultural applications (Hwang et al., 2005).
Mechanism of Action
Target of Action
It’s known that indazole derivatives have a wide variety of biological properties . They have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
One study found that a similar compound, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2h-indazole, possessed high anti-inflammatory activity . This suggests that 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Given the anti-inflammatory activity of similar indazole derivatives, it’s plausible that this compound may influence pathways related to inflammation . For instance, it might inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Based on the known anti-inflammatory activity of similar indazole derivatives, it’s likely that this compound could reduce inflammation at the cellular level .
Future Directions
Indazole derivatives have been recognized for their wide variety of biological properties, making them an important area of research in medicinal chemistry . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future work will involve both the chemical optimization and target identification of indazole derivatives as new therapeutic agents .
properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZICBKDUOSCVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182928 | |
Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28748-99-4 | |
Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28748-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028748994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-3-phenyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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